molecular formula C11H13N3OS2 B15104023 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B15104023
M. Wt: 267.4 g/mol
InChI Key: NCNHDBVAADSUMK-UHFFFAOYSA-N
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Description

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a bis-thiazole carboxamide derivative characterized by two dimethyl-substituted thiazole rings linked via a carboxamide group. Its molecular formula is C₁₂H₁₄N₄O₂S₂, with a molecular weight of 326.40 g/mol. While direct synthesis data for this compound is unavailable in the provided evidence, its structural analogs suggest synthetic routes involving coupling reagents like EDCI/HOBt for amide bond formation .

Properties

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H13N3OS2/c1-5-7(3)16-11(13-5)14-10(15)9-6(2)12-8(4)17-9/h1-4H3,(H,13,14,15)

InChI Key

NCNHDBVAADSUMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole rings followed by their functionalization One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole rings

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.

    Medicine: The compound has potential therapeutic applications, such as acting as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites, leading to changes in biological activity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Physicochemical Properties

Key Analogs :

2-[Acetyl(benzyl)amino]-4-methyl-N-[(pyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide (: Y041-8487) Molecular Formula: C₂₀H₂₀N₄O₂S Key Features: Incorporates a pyridinylmethyl group and acetyl-benzylamino substituents. The target’s higher sulfur content (two thiazole rings) may increase membrane permeability but reduce solubility in polar solvents .

Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides () General Formula: Varies by substituent (e.g., R = aryl, alkyl). Key Features: Pyridinyl groups replace one thiazole ring, altering electronic properties.

Comparative Data Table

Property/Analog Target Compound 2-[Acetyl(benzyl)amino]-4-methyl-N-[(pyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides
Molecular Formula C₁₂H₁₄N₄O₂S₂ C₂₀H₂₀N₄O₂S Varies (e.g., C₁₈H₁₅N₅O)
Molecular Weight (g/mol) 326.40 380.47 ~300–400
Key Substituents Two dimethylthiazole rings Pyridinylmethyl, acetyl-benzylamino Pyridinyl, methyl/aryl
Solubility Low (high lipophilicity) Moderate (pyridine enhances polarity) Moderate to high
Synthetic Yield Not reported Not reported 62–71%
Bioactivity Inferred anticancer/antibacterial potential Screening compound (unreported) Receptor-binding, statistically significant

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